N-(3,4-dichlorophenyl)aziridine-1-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)aziridine-1-carboxamide is an organic compound characterized by the presence of a dichlorophenyl group attached to an aziridine ring through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)aziridine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with an aziridine derivative under controlled conditions. One common method includes the use of aziridine-2-carboxylic acid or its derivatives, which react with 3,4-dichloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorophenyl)aziridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxazolidinones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of oxazolidinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)aziridine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)aziridine-1-carboxamide involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
- N-(3,4-Dichlorophenyl)-N-methylpropionamide
- N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea (Diuron)
- N-(3,4-Dichlorophenyl)methyl oxamic acid
Comparison: N-(3,4-dichlorophenyl)aziridine-1-carboxamide is unique due to the presence of the aziridine ring, which imparts distinct reactivity compared to other similar compounds. For example, Diuron is primarily used as an herbicide and inhibits photosynthesis, whereas this compound is explored for its potential therapeutic applications. The aziridine ring’s reactivity allows for covalent modification of biological targets, making it a valuable tool in medicinal chemistry.
Properties
CAS No. |
15460-48-7 |
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Molecular Formula |
C9H8Cl2N2O |
Molecular Weight |
231.08 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C9H8Cl2N2O/c10-7-2-1-6(5-8(7)11)12-9(14)13-3-4-13/h1-2,5H,3-4H2,(H,12,14) |
InChI Key |
RLYVLFBGLUBQDO-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Key on ui other cas no. |
15460-48-7 |
Synonyms |
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide |
Origin of Product |
United States |
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